A Comprehensive Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical overview of 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS No: 394-32-1), a key fluorinated aromatic ketone. It serves as a critical building block in medicinal chemistry, most notably in the synthesis of various pharmaceutical agents. This guide details its fundamental physicochemical properties, outlines a robust and reproducible laboratory-scale synthesis protocol via the Fries rearrangement, describes standard analytical methods for its characterization, and discusses its significant applications. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.
Introduction and Nomenclature
1-(5-Fluoro-2-hydroxyphenyl)ethanone, also widely known as 2'-Hydroxy-5'-fluoroacetophenone or 2-acetyl-4-fluorophenol, is an aromatic ketone featuring a hydroxyl group positioned ortho to the acetyl substituent and a fluorine atom in the para position relative to the hydroxyl group.[1][2] This specific substitution pattern makes it a valuable and versatile intermediate. The presence of the fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, a highly desirable feature in modern drug design.[1]
Its primary utility lies in its role as a precursor for a range of bioactive molecules, including various β-receptor blockers and novel chalcones with potential therapeutic activities.[3][4][5] This guide will focus exclusively on the 1-(5-Fluoro-2-hydroxyphenyl)ethanone isomer (CAS: 394-32-1) due to its prevalence and importance in the pharmaceutical industry.[3]
Physicochemical and Spectroscopic Properties
The compound is typically a light yellow to beige-brown crystalline solid at room temperature.[4][5] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 394-32-1 | [1][6] |
| Molecular Formula | C₈H₇FO₂ | [1][6] |
| Molecular Weight | 154.14 g/mol | [1][6] |
| Appearance | Light yellow to beige-brown crystals | [4][5] |
| Melting Point | 54-59 °C | [1][5] |
| Boiling Point | 65-66 °C @ 8 mmHg | [1][5] |
| Density | ~1.247 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether, and benzene. | [2] |
| InChIKey | KOFFXZYMDLWRHX-UHFFFAOYSA-N | [7] |
Synthesis via Fries Rearrangement
The most efficient and industrially significant method for synthesizing 1-(5-Fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate.[3][4][6] This reaction involves the Lewis acid-catalyzed intramolecular migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.[8][9]
Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form a highly reactive acylium ion intermediate and an aluminum phenoxide complex.[10] The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a process analogous to Friedel-Crafts acylation.[8] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (>160°C) thermodynamically favor the formation of the ortho product, as the ortho-isomer can form a more stable bidentate chelate with the aluminum catalyst.[9][11]
Diagram 1: Workflow for the synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures.[3][6]
Part A: Synthesis of 4-Fluorophenyl Acetate (Precursor)
-
To a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluorophenol (e.g., 11.2 g, 0.1 mol).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add acetyl chloride (e.g., 8.6 g, 0.11 mol) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. The product, 4-fluorophenyl acetate, is typically used directly in the next step without purification.
Part B: Fries Rearrangement to 1-(5-Fluoro-2-hydroxyphenyl)ethanone
-
To the reaction flask containing the crude 4-fluorophenyl acetate, begin heating the mixture to 130°C.
-
Causality Note: This high temperature is crucial for favoring the migration of the acetyl group to the ortho position, which is sterically more hindered but thermodynamically more stable due to chelation.[9][10]
-
Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃) (e.g., 17.3 g, 0.13 mol) to the heated mixture. A large amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
Maintain the reaction mixture at 130°C with vigorous stirring for 2-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to approximately 60°C.
-
Workup: Cautiously and slowly quench the reaction by adding water (e.g., 100 mL). This is a highly exothermic step.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether).
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods should be employed.
Diagram 2: General workflow for the analytical characterization of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals (in CDCl₃) include:
-
A sharp singlet around δ 2.6 ppm (3H), corresponding to the methyl protons of the acetyl group.
-
A multiplet (doublet of doublets) around δ 6.9-7.1 ppm (1H), corresponding to the aromatic proton ortho to the fluorine atom.
-
A multiplet (doublet of doublets) around δ 7.2-7.4 ppm (1H), corresponding to the aromatic proton meta to the fluorine atom.
-
A multiplet (triplet of doublets) around δ 7.5-7.7 ppm (1H), corresponding to the aromatic proton ortho to the acetyl group.
-
A broad singlet at high chemical shift (δ > 11 ppm) for the phenolic hydroxyl proton, which is strongly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
A very broad absorption band from ~2500-3300 cm⁻¹ indicates the O-H stretch of the hydrogen-bonded phenol.
-
A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the C=O stretch of the aryl ketone, with its frequency lowered due to conjugation and hydrogen bonding.
-
Bands in the 1500-1600 cm⁻¹ region correspond to aromatic C=C stretching.
-
A strong band around 1200-1250 cm⁻¹ is indicative of the C-F stretch.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI-MS) spectrum should show a molecular ion (M⁺) peak at m/z = 154.[6]
Applications in Research and Development
1-(5-Fluoro-2-hydroxyphenyl)ethanone is not an end-product but a high-value intermediate. Its synthetic utility is primarily demonstrated in:
-
Pharmaceutical Synthesis: It is a documented starting material for numerous pharmaceutical agents, especially beta-blockers.[3][4] The core structure allows for further elaboration and modification to achieve desired pharmacological profiles.
-
Chalcone Synthesis: It readily undergoes Claisen-Schmidt condensation with various benzaldehyde derivatives to form fluorinated chalcones.[12] These chalcones are investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[12]
-
Agrochemicals: The structural motif is also found in the development of novel agrochemicals.[1]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 4-fluorophenol and various fluoroacetophenones can be used to establish safe handling protocols.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][13]
-
Ventilation: Handle the solid and all reaction mixtures in a well-ventilated chemical fume hood, especially during the synthesis step involving HCl gas evolution.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13][15] If inhaled, move to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.
Conclusion
1-(5-Fluoro-2-hydroxyphenyl)ethanone is a strategically important chemical intermediate whose value is defined by the unique arrangement of its functional groups. Its synthesis via the Fries rearrangement is a classic, scalable, and well-understood process in organic chemistry. Proper analytical characterization is essential to ensure its purity for subsequent use in multi-step syntheses, particularly in the fields of medicinal chemistry and drug discovery. Adherence to strict safety protocols is necessary for its handling and manipulation in a laboratory setting.
References
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3`-Fluoroacetophenone. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
MDPI. (2021). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. biosynce.com [biosynce.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [amp.chemicalbook.com]
- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.fr [fishersci.fr]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
